molecular formula C27H31N3O7S B12014911 Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B12014911
M. Wt: 541.6 g/mol
InChI Key: WMWKKBLPMFEYCV-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the sulfonamide group: This step may involve the reaction of the quinoline intermediate with a sulfonyl chloride in the presence of a base.

    Final esterification: The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides and methoxy oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

Uniqueness

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This complexity may confer unique biological activities and therapeutic potential compared to simpler quinoline derivatives.

Properties

Molecular Formula

C27H31N3O7S

Molecular Weight

541.6 g/mol

IUPAC Name

methyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C27H31N3O7S/c1-27(2)13-18-23(19(31)14-27)22(15-6-11-20(35-3)21(12-15)36-4)24(26(32)37-5)25(28)30(18)16-7-9-17(10-8-16)38(29,33)34/h6-12,22H,13-14,28H2,1-5H3,(H2,29,33,34)

InChI Key

WMWKKBLPMFEYCV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C(=O)OC)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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